
m-Toluic acid, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Toluic acid, 4-nitrophenyl ester, also known as p-nitrophenyl methylcarboxylate, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular weight of 223.21 g/mol. This compound is used in various fields of research, including biochemistry, pharmacology, and chemical synthesis. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of m-Toluic acid, 4-nitrophenyl ester.
Wirkmechanismus
M-Toluic acid, 4-nitrophenyl ester is a substrate for various enzymes, and its mechanism of action depends on the specific enzyme it interacts with. For example, in the presence of esterases, the compound is hydrolyzed to p-nitrophenol and methylcarboxylic acid. The rate of hydrolysis can be used to measure the activity of esterases. Similarly, the compound can be used to measure the activity of other enzymes such as lipases and proteases.
Biochemical and Physiological Effects:
M-Toluic acid, 4-nitrophenyl ester is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules. However, its hydrolysis products, p-nitrophenol and methylcarboxylic acid, can have toxic effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
M-Toluic acid, 4-nitrophenyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a substrate for various enzymes, making it a useful tool for measuring enzyme activity. However, the compound has some limitations. Its hydrolysis products can interfere with experimental results, and it may not be suitable for use with certain enzymes.
Zukünftige Richtungen
There are several potential future directions for research involving m-Toluic acid, 4-nitrophenyl ester. One area of research could focus on developing new assays for measuring enzyme activity using the compound. Another area of research could focus on identifying new enzymes that can interact with the compound. Additionally, the compound could be used in the synthesis of new compounds with potential pharmaceutical or agrochemical applications.
Conclusion:
M-Toluic acid, 4-nitrophenyl ester is a useful compound for scientific research due to its stability and substrate activity with various enzymes. Its mechanism of action depends on the specific enzyme it interacts with, and it is commonly used in assays to measure enzyme activity. While the compound has some limitations, it has several potential future directions for research.
Synthesemethoden
M-Toluic acid, 4-nitrophenyl ester can be synthesized by reacting p-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction results in the formation of m-Toluic acid, 4-nitrophenyl esterl methylcarboxylate and hydrogen chloride gas. The product can be purified by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
M-Toluic acid, 4-nitrophenyl ester is commonly used in scientific research as a substrate for various enzymes. It is used to measure the activity of enzymes such as esterases, lipases, and proteases. The compound is also used in high-throughput screening assays to identify potential inhibitors or activators of enzymes. Additionally, m-Toluic acid, 4-nitrophenyl ester is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
36718-84-0 |
|---|---|
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-3-2-4-11(9-10)14(16)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3 |
InChI-Schlüssel |
CWXGZYLOHXHWAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



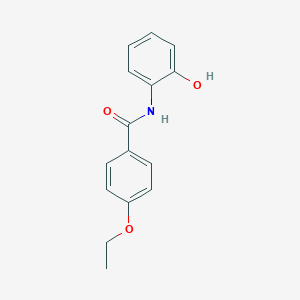
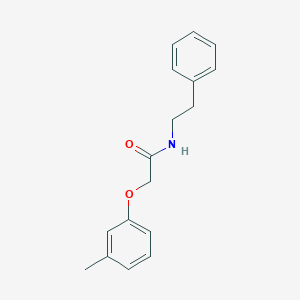




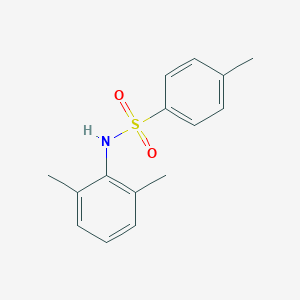

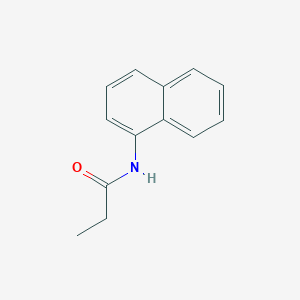
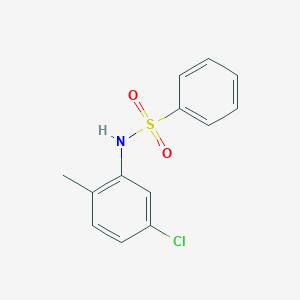
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)

![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
